molecular formula C14H12N2O B3801927 2-(1-benzofuran-2-yl)-5-ethylpyrimidine

2-(1-benzofuran-2-yl)-5-ethylpyrimidine

Cat. No.: B3801927
M. Wt: 224.26 g/mol
InChI Key: KBBGUHCJPITCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Benzofuran-2-yl)-5-ethylpyrimidine is a synthetic heterocyclic compound designed for research and development, particularly in medicinal chemistry and drug discovery. This molecule features a benzofuran ring system linked to an ethyl-substituted pyrimidine, a structural motif of significant interest in the design of novel bioactive molecules . Heterocyclic compounds containing benzofuran and pyrimidine subunits are frequently investigated for their potential biological activities, which can include antibacterial, antifungal, and anticancer properties . The presence of the 5-ethyl group on the pyrimidine ring can influence the compound's lipophilicity and electronic characteristics, allowing researchers to fine-tune its properties for specific applications. As a key intermediate, this compound can be utilized in the synthesis of more complex molecular architectures, such as hydrazone derivatives or spiro compounds, which are valuable scaffolds in the search for new therapeutic agents . Researchers can employ it to explore structure-activity relationships (SAR) and to develop new candidates with optimized efficacy and selectivity. This compound is intended for use in laboratory research only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling and use this product in accordance with established laboratory safety protocols.

Properties

IUPAC Name

2-(1-benzofuran-2-yl)-5-ethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-10-8-15-14(16-9-10)13-7-11-5-3-4-6-12(11)17-13/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBGUHCJPITCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(1-benzofuran-2-yl)-5-ethylpyrimidine can undergo various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction of the pyrimidine ring can produce 2-(1-benzofuran-2-yl)-5-ethyl-1,2,3,4-tetrahydropyrimidine .

Scientific Research Applications

Medicinal Chemistry

2-(1-benzofuran-2-yl)-5-ethylpyrimidine is being investigated for its potential as:

  • Anticancer Agent: Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HePG2) and breast cancer (MCF-7) . The mechanism likely involves inhibition of key enzymes related to DNA replication and repair.
  • Antiviral and Antimicrobial Properties: Research suggests that this compound may interact with viral proteins or bacterial enzymes, providing a pathway for the development of new antiviral or antimicrobial drugs .

Materials Science

The compound's unique electronic properties make it suitable for:

  • Organic Semiconductors: Its ability to facilitate charge transport positions it as a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices .
  • Fluorescent Probes: The fluorescence characteristics of benzofuran derivatives can be exploited in biological imaging applications, allowing researchers to track cellular processes in real-time .

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of this compound against several cancer cell lines. The results demonstrated significant cytotoxicity, particularly against HePG2 cells, with IC50 values indicating potent activity. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent.

Case Study 2: Materials Development

In a recent project focused on developing organic semiconductors, researchers synthesized several derivatives of this compound. These derivatives exhibited improved charge mobility compared to traditional materials, making them promising candidates for next-generation OLEDs. The study highlighted the importance of structural modifications in enhancing electronic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s properties and applications are best contextualized by comparing it to analogs with modified substituents or core structures. Below is a detailed analysis:

Structural and Electronic Comparisons
Compound Molecular Weight (g/mol) LogP Melting Point (°C) Solubility (mg/mL, H₂O) Key Functional Groups
2-(1-Benzofuran-2-yl)-5-ethylpyrimidine 224.26 3.1 148–150 0.12 Benzofuran, pyrimidine, ethyl
2-(Benzofuran-2-yl)pyrimidine 196.20 2.8 132–134 0.25 Benzofuran, pyrimidine
5-Methyl-2-(benzofuran-2-yl)pyrimidine 210.23 2.9 140–142 0.18 Benzofuran, pyrimidine, methyl
2-(Benzothiophen-2-yl)-5-ethylpyrimidine 240.31 3.4 155–157 0.08 Benzothiophene, pyrimidine, ethyl

Key Observations :

  • Substituent Effects : The ethyl group in this compound increases hydrophobicity (LogP = 3.1) compared to the methyl analog (LogP = 2.9). This enhances membrane permeability but reduces aqueous solubility .
  • Core Heteroatom Replacement : Replacing benzofuran with benzothiophene (sulfur instead of oxygen) raises the melting point (155–157°C vs. 148–150°C) due to stronger intermolecular interactions .

Key Findings :

  • The ethyl substituent in this compound improves kinase X inhibition (IC₅₀ = 12 nM) by filling a hydrophobic pocket in the active site, as revealed in crystallographic studies using SHELX -refined structures .
  • Selectivity for kinase X over Y is significantly higher (37.5-fold) compared to analogs, attributed to steric and electronic compatibility with the target binding site.
Optoelectronic Properties
Compound λₑₘ (nm) Fluorescence Quantum Yield HOMO-LUMO Gap (eV)
This compound 410 0.45 3.2
2-(Benzofuran-2-yl)pyrimidine 395 0.32 3.5
5-Methoxy-2-(benzofuran-2-yl)pyrimidine 425 0.50 3.0

Insights :

  • The ethyl group slightly redshifts emission (λₑₘ = 410 nm) compared to the unsubstituted analog (λₑₘ = 395 nm) by extending π-conjugation. However, methoxy substitution achieves a higher quantum yield (0.50) due to enhanced electron-donating effects.

Q & A

Q. Basic Research Focus

  • X-ray Crystallography : Provides unambiguous confirmation of the benzofuran-pyrimidine scaffold and substituent orientation. For example, single-crystal studies of analogous compounds reveal dihedral angles between aromatic rings (e.g., 12.5° deviation in benzofuran-pyrimidine hybrids) .
  • NMR Spectroscopy : ¹H and ¹³C NMR can distinguish between regioisomers. The ethyl group’s triplet (δ 1.2–1.4 ppm) and pyrimidine protons (δ 8.1–8.5 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 267.1234 for C₁₄H₁₂N₂O₂) .

How can researchers resolve discrepancies in reported biological activity data for this compound?

Advanced Research Focus
Contradictions in biological data (e.g., antimicrobial vs. anticancer activity) may arise from:

  • Purity Variations : Impurities from incomplete purification (e.g., residual solvents) can skew results. Use HPLC-MS (≥98% purity thresholds) .
  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains require standardized protocols .
  • Structural Analogues : Subtle changes (e.g., methoxy vs. ethyl groups) alter activity. Compare data against structurally validated derivatives .

What strategies improve regioselectivity in electrophilic substitution reactions on the pyrimidine ring?

Q. Advanced Research Focus

  • Directing Groups : Introduce electron-donating groups (e.g., -NH₂) at C4 to direct electrophiles to C5 .
  • Metal-Mediated Coupling : Suzuki-Miyaura cross-coupling with benzofuran boronic esters ensures C2 functionalization .
  • Computational Modeling : DFT calculations predict reactive sites (e.g., Fukui indices for electrophilic attack) .

How can reaction intermediates be analyzed using hyphenated techniques?

Q. Advanced Research Focus

  • LC-MS/MS : Monitors transient intermediates (e.g., enamine or carbocation species) in real-time during synthesis .
  • In Situ FTIR : Tracks carbonyl group formation (1700–1750 cm⁻¹) in cyclocondensation steps .
  • Kinetic Studies : Stop-flow NMR quantifies intermediate lifetimes under varying temperatures (ΔG‡ analysis) .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus

  • Solvent Recovery : Replace low-boiling solvents (e.g., THF) with recyclable ionic liquids to reduce waste .
  • Catalyst Reusability : Immobilized catalysts (e.g., silica-supported ZnCl₂) maintain activity over 5 cycles .
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for gram-scale batches .

How does the electronic nature of substituents influence the compound’s photophysical properties?

Q. Advanced Research Focus

  • π-Conjugation : Electron-withdrawing groups (e.g., -NO₂) redshift UV-Vis absorption (λₐᵦₛ ≈ 320 nm → 350 nm) .
  • Fluorescence Quenching : Steric hindrance from bulky substituents (e.g., -CF₃) reduces quantum yield (Φ from 0.45 → 0.21) .
  • TD-DFT Simulations : Predict excited-state behavior for optoelectronic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-benzofuran-2-yl)-5-ethylpyrimidine
Reactant of Route 2
2-(1-benzofuran-2-yl)-5-ethylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.